4-Bromo-2-hydroxy-6-methylbenzonitrile

Description

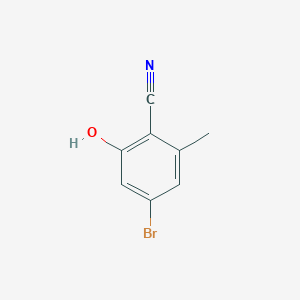

4-Bromo-2-hydroxy-6-methylbenzonitrile (C₉H₆BrNO) is a substituted benzonitrile derivative featuring bromine, hydroxyl, and methyl groups at positions 4, 2, and 6, respectively. This compound is structurally characterized by a nitrile group at position 1, which contributes to its polarity and reactivity. It serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and dyes.

Properties

CAS No. |

397845-04-4 |

|---|---|

Molecular Formula |

C8H6BrNO |

Molecular Weight |

212.04 g/mol |

IUPAC Name |

4-bromo-2-hydroxy-6-methylbenzonitrile |

InChI |

InChI=1S/C8H6BrNO/c1-5-2-6(9)3-8(11)7(5)4-10/h2-3,11H,1H3 |

InChI Key |

GOURCCVMEOYIDP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C#N)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-hydroxy-6-methylbenzonitrile typically involves the bromination of 2-hydroxy-6-methylbenzonitrile. One common method is the reaction of 2-hydroxy-6-methylbenzonitrile with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the 4-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-hydroxy-6-methylbenzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide (DMF), and catalysts like palladium on carbon.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like acetone or dichloromethane.

Reduction: Reducing agents like lithium aluminum hydride, solvents like tetrahydrofuran (THF).

Major Products:

Substitution: Products like 4-amino-2-hydroxy-6-methylbenzonitrile or 4-thio-2-hydroxy-6-methylbenzonitrile.

Oxidation: Products like 4-bromo-2-oxo-6-methylbenzonitrile.

Reduction: Products like 4-bromo-2-hydroxy-6-methylbenzylamine.

Scientific Research Applications

Chemistry: 4-Bromo-2-hydroxy-6-methylbenzonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science .

Biology: In biological research, this compound can be used to study the effects of brominated and nitrile-containing compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a valuable starting material for drug discovery and development. Researchers explore its potential as a lead compound for developing new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and dyes. Its unique chemical properties make it suitable for various applications in chemical manufacturing .

Mechanism of Action

The mechanism of action of 4-Bromo-2-hydroxy-6-methylbenzonitrile depends on its specific application. In general, the compound can interact with molecular targets through its functional groups. For example, the nitrile group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations: Hydroxyl vs. Methoxy Groups

4-Bromo-2-methoxy-6-methylbenzonitrile (C₉H₈BrNO) differs by replacing the hydroxyl group with a methoxy (-OCH₃) substituent. This substitution reduces hydrogen-bonding capacity and increases lipophilicity, which may enhance membrane permeability in drug design. The methoxy group also stabilizes the aromatic ring through electron-donating effects, altering reactivity in electrophilic substitution reactions. Spectroscopic studies of related methoxy-substituted benzonitriles (e.g., 2-fluoro-6-methoxybenzonitrile) reveal distinct vibrational spectra due to reduced intermolecular hydrogen bonding compared to hydroxyl analogs .

| Property | 4-Bromo-2-hydroxy-6-methylbenzonitrile | 4-Bromo-2-methoxy-6-methylbenzonitrile |

|---|---|---|

| Molecular Formula | C₉H₆BrNO | C₉H₈BrNO |

| Key Substituent | -OH at position 2 | -OCH₃ at position 2 |

| Hydrogen Bonding | Strong (via -OH) | Weak (via -OCH₃) |

| Lipophilicity (LogP) | Lower | Higher |

| Applications | Pharmaceuticals, polar intermediates | Agrochemicals, dyes |

Positional Isomers: Bromine and Methyl Group Orientation

2-Bromo-4-methylbenzonitrile (C₈H₆BrN) is a positional isomer with bromine at position 2 and a methyl group at position 3. This compound exhibits a planar molecular structure with weak π-π stacking interactions in its crystal lattice (centroid separations: 3.782–3.919 Å), which influence its solid-state packing and solubility. Unlike this compound, it lacks a hydroxyl group, making it less polar and more suitable for applications in non-aqueous environments, such as dye synthesis .

5-Bromo-2-hydroxybenzonitrile (C₇H₄BrNO), listed in Biopharmacule’s catalog, shifts the bromine to position 5 and removes the methyl group. This structural change reduces steric hindrance and may increase reactivity in nucleophilic aromatic substitution reactions .

Functional Group Derivatives: Ester vs. Nitrile

Methyl 4-bromo-2-hydroxy-6-methylbenzoate (C₉H₉BrO₃) replaces the nitrile (-CN) group with a methyl ester (-COOCH₃). This modification drastically alters chemical behavior: the ester group enhances stability under acidic conditions but reduces electrophilicity. Such derivatives are often used as protective intermediates in multi-step syntheses .

Complex Derivatives: Quinazolinyl Analogs

4-(6-Bromo-3-hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzenecarbonitrile incorporates a fused quinazolinone ring system.

Key Research Findings

- Spectroscopic Properties : Hydroxyl-substituted benzonitriles exhibit strong infrared (IR) absorption bands for O-H stretching (3200–3600 cm⁻¹), absent in methoxy or ester analogs. Nitrile stretches (~2200 cm⁻¹) remain consistent across derivatives .

- Crystallography : Positional isomers like 2-Bromo-4-methylbenzonitrile form columnar crystal structures via π-π interactions, whereas hydroxyl-containing analogs may prioritize hydrogen-bonded networks .

- Reactivity : The hydroxyl group in this compound facilitates nucleophilic reactions (e.g., etherification), whereas methoxy or ester derivatives are more inert under basic conditions .

Biological Activity

4-Bromo-2-hydroxy-6-methylbenzonitrile (C8H6BrNO) is an organic compound notable for its diverse biological activities and applications in medicinal chemistry. This compound features a bromine atom, a hydroxyl group, and a methyl group on the benzene ring, which contribute to its unique chemical reactivity and biological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

- Molecular Formula: C8H6BrNO

- Molecular Weight: 212.04 g/mol

- IUPAC Name: this compound

- CAS Number: 397845-04-4

Properties Table

| Property | Value |

|---|---|

| Molecular Formula | C8H6BrNO |

| Molecular Weight | 212.04 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C8H6BrNO/c1-5-2-6(9)3-8(11)7(5)4-10/h2-3,11H,1H3 |

| Canonical SMILES | CC1=CC(=CC(=C1C#N)O)Br |

The biological activity of this compound is primarily attributed to its functional groups. The bromine atom can facilitate halogen bonding, while the hydroxyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Pharmacological Applications

- Anticancer Activity : Preliminary studies suggest that derivatives of benzonitrile compounds exhibit anticancer properties. For instance, certain benzonitrile derivatives have shown cytotoxic effects against melanoma cells by inducing apoptosis through oxidative stress pathways .

- Antioxidant Properties : Research indicates that compounds similar to this compound may possess significant antioxidant activity, which is crucial in mitigating oxidative stress-related diseases .

- Anticonvulsant Activity : Some studies have explored the anticonvulsant potential of benzonitrile derivatives, showing that they can exhibit protective effects against seizures in animal models .

Case Study 1: Anticancer Effects in Melanoma Models

A study evaluated the effects of various benzonitrile derivatives on B16F10 melanoma cells. The results indicated that certain derivatives induced significant apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of caspases .

Case Study 2: Antioxidant Activity Assessment

In a comparative study of antioxidant activities among various compounds, this compound was assessed for its ability to scavenge free radicals. The findings demonstrated that this compound exhibited notable antioxidant properties, which could be beneficial in therapeutic applications targeting oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.